CHlorin e6 monolysine amide trisodium salt
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Overview
Description
CHlorin e6 monolysine amide trisodium salt is a derivative of chlorin e6, a well-known photosensitizer. This compound is particularly noted for its strong absorption in the red and near-infrared regions of the electromagnetic spectrum, making it highly effective in photodynamic therapy and photoacoustic imaging .
Preparation Methods
The synthesis of CHlorin e6 monolysine amide trisodium salt involves the modification of chlorin e6 to include a monolysine amide group and three sodium ions. This modification enhances its solubility in aqueous solutions and its bioavailability . The synthetic route typically involves the following steps:
Extraction and Purification: Chlorin e6 is extracted and purified from natural sources such as chlorophyll.
Chemical Modification: The purified chlorin e6 undergoes chemical reactions to introduce the monolysine amide group and trisodium ions.
Industrial Production: The industrial production of this compound involves scaling up the laboratory synthesis methods to pilot-plant scale, optimizing reaction conditions to reduce solvent usage and reaction time.
Chemical Reactions Analysis
CHlorin e6 monolysine amide trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by light exposure in photodynamic therapy.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents and light sources for photodynamic reactions.
Scientific Research Applications
CHlorin e6 monolysine amide trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Mechanism of Action
The mechanism of action of CHlorin e6 monolysine amide trisodium salt involves its role as a photosensitizer. Upon activation by light of a specific wavelength, the compound produces reactive oxygen species (ROS). These ROS interact with cellular components, leading to the destruction of targeted cells. The molecular targets include cellular membranes and organelles, and the pathways involved are primarily oxidative stress pathways .
Comparison with Similar Compounds
CHlorin e6 monolysine amide trisodium salt is compared with other similar compounds such as:
Chlorin e6: The parent compound, which lacks the monolysine amide group and trisodium ions.
Rhodin g 7 7 1 -ethyl ester: A derivative of chlorin e6 with higher cytotoxicity in certain cancer cell lines.
The uniqueness of this compound lies in its enhanced solubility and bioavailability, making it more effective in aqueous environments and broadening its applications in research and therapy .
Properties
Molecular Formula |
C40H45N6Na3O7 |
---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
trisodium;(17S,18S)-20-[2-[(5-amino-1-carboxylatopentyl)amino]-2-oxoethyl]-18-(2-carboxylatoethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C40H48N6O7.3Na/c1-7-23-19(3)28-16-30-21(5)25(12-13-35(48)49)37(45-30)26(15-34(47)44-27(39(50)51)11-9-10-14-41)38-36(40(52)53)22(6)31(46-38)18-33-24(8-2)20(4)29(43-33)17-32(23)42-28;;;/h7,16-18,21,25,27,42-43H,1,8-15,41H2,2-6H3,(H,44,47)(H,48,49)(H,50,51)(H,52,53);;;/q;3*+1/p-3/t21-,25-,27?;;;/m0.../s1 |
InChI Key |
SOHXHKGJMCVQJX-XODQDLHWSA-K |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CCCCN)C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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